molecular formula C8H15N3O B1637328 (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 886505-26-6

(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B1637328
CAS RN: 886505-26-6
M. Wt: 169.22 g/mol
InChI Key: BMTPEUPHUQKYSP-UHFFFAOYSA-N
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Description

2-Methoxyethanol, also known as Ethylene glycol monomethyl ether or Methyl cellosolve, is an organic compound used mainly as a solvent . It is a clear, colorless liquid with an ether-like odor . It is notable for its ability to dissolve a variety of different types of chemical compounds and for its miscibility with water and other solvents .


Synthesis Analysis

A green synthetic route for a similar compound, (2-methoxyethyl) benzene, has been developed using solid base catalysts including MgO and Li/MgO (with different loadings of lithium) and dimethyl carbonate (DMC) as a methylating agent as well as a solvent . At optimum reaction conditions, 95% conversion of 2-phenyl ethanol with 98% selectivity of (2-methoxyethyl) benzene was achieved .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethanol, 2-methoxy-, acetate, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 118.1311 .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine” are not available, tert-Amyl methyl ether (TAME), a related ether, is used as a fuel oxygenate . TAME derives from C5 distillation fractions of naphtha .


Physical And Chemical Properties Analysis

2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of compounds related to (2-Methoxy-ethyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine, focusing on their potential as antiulcer agents. One study synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents for treating ulcers. Although none exhibited significant antisecretory activity, several showed promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting a potential therapeutic application (Starrett et al., 1989).

Spin Crossover Complexes

Another area of application involves the synthesis of layered iron(II) spin crossover complexes constructed by NH⋯Br− hydrogen bonds. These complexes, incorporating similar structural motifs to this compound, exhibit a wide thermal hysteresis and the light-induced excited spin state trapping (LIESST) effect, showcasing their potential for developing new materials with switchable magnetic properties (Hagiwara et al., 2011).

Anticancer Compound Synthesis

In the context of anticancer research, palladium(II) and platinum(II) complexes containing benzimidazole ligands, including structures related to this compound, have been synthesized and studied for their cytotoxicity. These complexes demonstrate potential as anticancer compounds, showcasing their application in the development of new cancer therapies (Ghani & Mansour, 2011).

Ethylene Glycol Synthesis

The compound's utility extends to catalysis, where imidazole and its derivatives enhance the catalytic activity of ruthenium carbonyl complexes mixed with alkali metal halides for the synthesis of ethylene glycol from synthesis gas. This application demonstrates the role of this compound related compounds in industrial chemical synthesis (Kiso & Saeki, 1987).

Selective Methacryloylation

Research on the selective methacryloylation of alcohols and amines has utilized compounds akin to this compound. Studies have shown that these compounds can act as highly selective methacryloylating agents, potentially useful for preparing multifunctional monomers and polymers (Ranucci, Grigolini, & Ferruti, 2003).

Safety and Hazards

2-Methoxyethanol is toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia .

Future Directions

The development of green synthetic routes for the production of ethers like (2-methoxyethyl) benzene is a promising area of research . Such methods can potentially reduce the environmental impact of chemical synthesis and improve the safety of these processes .

properties

IUPAC Name

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-5-3-10-8(11)7-9-4-6-12-2/h3,5,9H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPEUPHUQKYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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